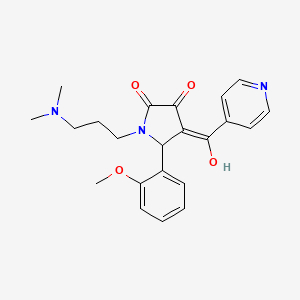![molecular formula C15H14N2O3S B2627983 Methyl 4-[(2-methylsulfanylpyridine-3-carbonyl)amino]benzoate CAS No. 141842-34-4](/img/structure/B2627983.png)
Methyl 4-[(2-methylsulfanylpyridine-3-carbonyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for “Methyl 4-[(2-methylsulfanylpyridine-3-carbonyl)amino]benzoate” are not available in the search results, general methods for synthesizing similar compounds involve reactions of carboxylic acids with alcohols to form esters in the presence of an acid catalyst . Acid chlorides and acid anhydrides can also react with alcohols to form esters .Chemical Reactions Analysis
Esters, like “this compound”, can undergo several types of reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . Esters can also be converted to amides via an aminolysis reaction . Additionally, they can undergo trans-esterification reactions to form different esters .Applications De Recherche Scientifique
Chemical Synthesis and Optimization
Methyl 4-[(2-methylsulfanylpyridine-3-carbonyl)amino]benzoate is studied within the context of chemical synthesis, emphasizing its potential as a versatile intermediate. For instance, its cyclization in the presence of bases leads to exclusively 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, showcasing the compound's utility in synthesizing heterocyclic compounds regardless of the base strength used (Ukrainets et al., 2014). Similarly, the synthesis of Methyl 4-Chloro-2-(N-methyl-N-phenylsulphonamide)benzoate as an important intermediate for Tianeptine highlights the broader applicability of such compounds in pharmaceutical manufacturing (Yang Jian-she, 2009).
Crystallographic Studies
Crystallographic studies offer insights into the structural and molecular interactions of methyl-substituted benzoates, elucidating their potential in developing novel compounds with desired physical and chemical properties. Research into three substituted 4-pyrazolylbenzoates, for instance, reveals diverse hydrogen-bonded supramolecular structures, which could inform the design of materials with specific molecular architectures (Portilla et al., 2007).
Pharmaceutical Intermediates
The compound serves as a critical intermediate in the synthesis of pharmaceutical agents. For example, the process optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate, an intermediate of sulpiride, demonstrates the importance of such methyl-substituted benzoates in streamlining drug synthesis processes, thereby enhancing efficiency and yield (W. Xu et al., 2018).
Novel Reagents in Organic Synthesis
Methyl 2-((succinimidooxy)carbonyl)benzoate (MSB) exemplifies the application of methyl-substituted benzoates as novel reagents for N-phthaloylation of amino acids and derivatives, showcasing the compound's utility in facilitating simple, racemization-free, and high-yield synthesis processes in organic chemistry (Casimir et al., 2002).
Environmental Applications
Additionally, studies on the microbial hydrolysis of methyl aromatic esters by Burkholderia cepacia isolated from soil underscore the environmental relevance of methyl-substituted benzoates. This research illuminates the biodegradation pathways of such compounds, indicating their potential impact on environmental pollution and bioremediation strategies (Philippe et al., 2001).
Safety and Hazards
The safety data sheet for a similar compound, Methyl 4-aminobenzoate, indicates that it is combustible, harmful if swallowed, and harmful to aquatic life . It is advised to avoid release to the environment, and to wear protective gloves, eye protection, and face protection when handling . In case of ingestion or contact with skin or eyes, immediate medical attention is recommended .
Propriétés
IUPAC Name |
methyl 4-[(2-methylsulfanylpyridine-3-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-20-15(19)10-5-7-11(8-6-10)17-13(18)12-4-3-9-16-14(12)21-2/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPNVAJJSGFBIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-methoxyphenyl)-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2627903.png)

![4-(N,N-diethylsulfamoyl)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2627906.png)
![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]thiophene-2-sulfonamide](/img/structure/B2627907.png)


![3,5-dimethoxy-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2627914.png)
![8-(2-((2-chlorophenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2627915.png)



![5-({[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)furan-2-carboxylic acid](/img/structure/B2627919.png)
![N-1,3-benzodioxol-5-yl-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl]acetamide](/img/structure/B2627920.png)

